3-(2-Methylpropane-2-sulfonyl)benzene-1,2-dicarbonitrile
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Overview
Description
3-(2-Methylpropane-2-sulfonyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a benzene ring substituted with a 2-methylpropane-2-sulfonyl group and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropane-2-sulfonyl)benzene-1,2-dicarbonitrile typically involves electrophilic aromatic substitution reactions. One common method involves the sulfonylation of benzene derivatives using sulfonyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropane-2-sulfonyl)benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, facilitated by catalysts such as AlCl3.
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) can oxidize the methyl groups to carboxylic acids.
Reducing Agents: Lithium aluminum hydride (LiAlH4) can reduce the cyano groups to amines.
Catalysts: Lewis acids such as AlCl3 are commonly used in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonylated benzene derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Methylpropane-2-sulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles, while the cyano groups can undergo nucleophilic substitution . These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide: This compound shares the sulfonyl group but differs in the presence of a sulfonamide group instead of cyano groups.
(3-Methyl-2-butenyl)sulfonylbenzene: This compound has a similar sulfonyl group but differs in the alkyl chain attached to the benzene ring.
Properties
CAS No. |
850164-52-2 |
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Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
3-tert-butylsulfonylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O2S/c1-12(2,3)17(15,16)11-6-4-5-9(7-13)10(11)8-14/h4-6H,1-3H3 |
InChI Key |
SMEKZYGTTKFJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC(=C1C#N)C#N |
Origin of Product |
United States |
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